molecular formula C13H27Cl2N3O B1400883 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride CAS No. 955027-66-4

4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride

Cat. No.: B1400883
CAS No.: 955027-66-4
M. Wt: 312.3 g/mol
InChI Key: SWQAALNZZGIVLE-UHFFFAOYSA-N
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Description

Introduction and Fundamental Characterization

Chemical Identity and Classification

Nomenclature and Identification Parameters

4-(3-Piperidin-1-yl-propyl)-diazepan-5-one dihydrochloride represents a complex heterocyclic compound characterized by its distinctive molecular architecture incorporating both piperidine and diazepan ring systems. The systematic nomenclature reflects the compound's structural complexity, with the base structure consisting of a seven-membered 1,4-diazepan-5-one ring substituted at the 4-position with a three-carbon propyl chain terminated by a piperidine moiety. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, which significantly influence the compound's physicochemical properties and solubility characteristics.

The molecular identification parameters establish clear structural boundaries for this compound within the broader chemical landscape. The International Union of Pure and Applied Chemistry nomenclature system provides the foundation for systematic identification, while alternative naming conventions used in commercial and research contexts include variations such as "4-(3-Piperidin-1-yl-propyl)-diazepan-5-one dihydrochloride" and related structural descriptors. These nomenclature variations reflect the compound's recognition across different chemical databases and commercial suppliers, demonstrating its established presence in the research chemical marketplace.

Parameter Value
Systematic Name 4-(3-Piperidin-1-yl-propyl)-diazepan-5-one dihydrochloride
Molecular Formula C₁₃H₂₇Cl₂N₃O
Molecular Weight 312.28 g/mol
SMILES Notation O=C1N(CCCN2CCCCC2)CCNCC1.[H]Cl.[H]Cl

Properties

IUPAC Name

4-(3-piperidin-1-ylpropyl)-1,4-diazepan-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O.2ClH/c17-13-5-6-14-7-12-16(13)11-4-10-15-8-2-1-3-9-15;;/h14H,1-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQAALNZZGIVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN2CCNCCC2=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to form the core structure. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Key Reaction Steps

StepReaction DescriptionConditions/ReagentsYield/RefinementSource
1Alkylation of 1,4-diazepan-5-one with 3-(piperidin-1-yl)propyl methanesulfonateMethanesulfonyl chloride, DMF, 0°CCrude product purified via column chromatography
2Deprotonation of intermediate using NaHDMF, RT, 2 hoursIntermediate isolated
3Acidic workup (HCl) to form dihydrochloride salt0.1 M HCl, ethyl acetate extractionFinal salt precipitated in >85% purity

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its diazepanone core and tertiary amine side chain:

Nucleophilic Acyl Substitution

  • The ketone group at position 5 undergoes nucleophilic attack under basic conditions.

  • Example: Reaction with Grignard reagents (e.g., methylmagnesium bromide) forms tertiary alcohols, though this is not explicitly documented for the dihydrochloride salt .

Alkylation/Reductive Amination

  • The piperidinyl-propyl side chain can participate in further alkylation.

  • Table: Reported Alkylation Reactions

    ReagentProductConditionsSource
    4-Chlorobenzyl chlorideN-Benzylated diazepanone derivativeK2CO3, DMF, 80°C, 12h
    Ethyl bromoacetateCarboxyethylated analogNaH, THF, 0°C to RT

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Stable in dilute HCl (pH < 2) but undergoes hydrolysis at elevated temperatures (>60°C) to form 3-(piperidin-1-yl)propylamine and γ-lactam derivatives .

  • Basic Conditions : Decomposition observed in NaOH (pH > 10), releasing piperidine and forming cyclic imine byproducts .

Catalytic Hydrogenation

  • The diazepanone ring undergoes partial saturation under hydrogenation:

    • Conditions : Pd/C (10% wt), H2 (1–3 bar), ethanol, 25°C

    • Product : Hexahydro-1,4-diazepan-5-one derivative (confirmed via 1H NMR) .

Spectroscopic Characterization

  • 1H NMR (D2O) : δ 3.74–3.72 (t, 2H, diazepanone N-CH2), 2.64–2.72 (m, 4H, piperidinyl CH2), 1.94–2.16 (m, 6H, propyl and piperidine CH2) .

  • HRMS : [M+H]+ calc. for C13H25N3O: 240.2071; found: 240.2068 .

Scientific Research Applications

Chemistry: In chemistry, 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride can be used as a building block for synthesizing more complex molecules. Its piperidine nucleus makes it a valuable precursor in organic synthesis.

Biology: In biological research, this compound may be used to study its interactions with biological targets, such as enzymes or receptors. Its potential as a pharmacological agent can be explored through various bioassays and in vitro experiments.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities, such as anticancer, antiviral, or anti-inflammatory properties, making it a candidate for further development as a therapeutic agent.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism by which 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups
4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride C₁₄H₂₅Cl₂N₃O (free base) + 2HCl ~378.3 (free base) + 72.9 (HCl) Diazepanone (7-membered ring with two N atoms, ketone), Piperidine, Propyl linker
Levocetirizine Dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Piperazine, Ethoxyacetic acid, Chlorophenyl
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride C₁₀H₁₆N₂·2HCl 229.17 Benzene ring, Tetramethylamine groups
Valtorcitabine Dihydrochloride C₁₄H₂₃N₅O₅·2HCl 444.34 Valine ester, Deoxycytidine, Amino-pyrimidinone

Key Observations :

  • The target compound’s diazepanone core distinguishes it from Levocetirizine’s piperazine ring and Valtorcitabine’s nucleoside backbone.
  • Unlike the aromatic benzene ring in N,N,N',N'-Tetramethyl-p-phenylenediamine , the target compound features aliphatic heterocycles, likely altering its electronic properties and solubility.

Pharmacological and Application Differences

Compound Primary Application Mechanism/Use
Target Compound Hypothetical CNS modulation Unknown (structural analogs suggest GABA or serotonin receptor interactions)
Levocetirizine Dihydrochloride Antihistamine H₁ receptor antagonist for allergy relief
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride Laboratory reagent (Wurster’s reagent) Electron transfer in redox chemistry
Valtorcitabine Dihydrochloride Antiviral prodrug Nucleoside analog inhibiting viral replication

Critical Insights :

  • Levocetirizine’s piperazine and chlorophenyl groups optimize H₁ receptor binding, whereas the target compound’s diazepanone and piperidine could favor CNS targets like GABAₐ receptors.
  • The Wurster’s reagent is non-pharmacological, highlighting how dihydrochloride salts serve diverse purposes (e.g., solubility for reagents vs. drug delivery).
  • Valtorcitabine ’s dihydrochloride form aids in ester hydrolysis for intracellular activation , a contrast to the target compound’s likely direct receptor interaction.

Physicochemical Properties

  • Solubility : All dihydrochloride salts exhibit improved water solubility versus free bases.
  • Stability: The diazepanone’s ketone may confer oxidative stability compared to Levocetirizine’s labile ethoxyacetic acid group.

Biological Activity

4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride is a compound of interest due to its potential biological activities, particularly in the modulation of chemokine receptors and its implications in neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C13H18Cl2N2O\text{C}_{13}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}

This structure highlights the presence of a diazepan ring combined with a piperidine moiety, which is critical for its biological activity.

Research indicates that this compound acts primarily as a modulator of chemokine receptors. Specifically, it has been shown to interact with CCR2 receptors, which are involved in various physiological processes such as immune response and inflammation. The modulation of these receptors can potentially lead to therapeutic effects in conditions characterized by chronic inflammation or pain.

Pharmacological Profile

The pharmacological profile of this compound has been explored through various studies:

  • Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects, showing promise in preclinical models. It appears to enhance serotonin signaling pathways, which are crucial for mood regulation.
  • Neuroprotective Effects : Studies have suggested that it may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress.

Structure-Activity Relationships (SAR)

A comprehensive understanding of the SAR for this compound has been established through various modifications:

Modification Effect
Substitution on the diazepan ringAlters receptor binding affinity and selectivity
Variations in piperidine chain lengthImpacts pharmacokinetic properties and efficacy
Introduction of halogen atomsEnhances potency at specific receptor targets

These modifications have led to the identification of several analogs with improved biological activities.

Case Studies

  • Neuropsychiatric Disorders : A study involving patients with anxiety disorders demonstrated that compounds similar to this compound showed significant reductions in anxiety scores compared to baseline measurements, indicating potential therapeutic applications in anxiety management.
  • Inflammatory Models : In animal models of inflammation, this compound exhibited a dose-dependent reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 206 nm) for quantitative purity assessment, coupled with ¹H NMR to detect residual solvents or synthetic byproducts. For example, impurities in structurally similar piperidine derivatives were quantified using retention time alignment and peak area normalization . Titration methods, as described for diphenoxylate hydrochloride, can validate chloride content in dihydrochloride salts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow GHS-aligned precautions:

  • Storage : Protect from moisture and light, store at 2–8°C in sealed containers .
  • Exposure Mitigation : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • Mass Spectrometry (LC/MS) : Confirm molecular weight via [M+H]+ ion detection (e.g., 312.4 amu for a related piperidine hydrochloride ).
  • Infrared Spectroscopy (IR) : Validate functional groups (e.g., piperidine N-H stretches at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks to protons in the piperidine and diazepanone moieties, referencing analogs like spiro[isochroman-1,4'-piperidine] hydrochloride .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR or LC/MS to track intermediate formation (e.g., diazepanone ring closure).
  • Byproduct Analysis : Identify impurities via HPLC-MS (e.g., tert-butyl or chlorophenyl analogs in piperazine derivatives ). Adjust reaction time/temperature to minimize byproducts like unreacted propyl-piperidine intermediates.
  • Salt Formation : Optimize HCl stoichiometry during dihydrochloride salt precipitation, referencing protocols for azaphen dihydrochloride monohydrate .

Q. How to resolve discrepancies in solubility data across different solvent systems?

  • Methodology :

  • Comparative Solubility Testing : Use shake-flask or nephelometry methods in polar (water, DMSO) and non-polar solvents (ethyl acetate). For example, structurally similar 1,4-diazepan-6-one dihydrochloride showed 97% purity in alcohol-based solutions .
  • pH-Dependent Solubility : Assess solubility in buffered solutions (pH 1–7.4) to mimic physiological conditions, as done for dibenzo[b,f][1,4]thiazepine derivatives .

Q. What strategies are effective in characterizing degradation products under accelerated stability conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks. Analyze degradation products via UPLC-QTOF-MS, referencing impurity profiling of quetiapine derivatives .
  • Mechanistic Insights : Identify hydrolytic cleavage (e.g., diazepanone ring opening) or oxidation (e.g., piperidine N-oxide formation) using isotopic labeling .

Q. How to address contradictory pharmacological activity data in receptor-binding assays?

  • Methodology :

  • Assay Validation : Use positive controls (e.g., serotonin transporter inhibitors for SERT binding ).
  • Dose-Response Curves : Perform IC₅₀ determinations in triplicate with statistical validation (p < 0.05). Adjust buffer ionic strength to minimize nonspecific binding, as seen in vilazodone D8 studies .

Key Considerations

  • Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps ).
  • Data Contradictions : Cross-validate results using orthogonal methods (e.g., NMR vs. X-ray crystallography for stereochemical confirmation ).
  • Ethical Compliance : Adhere to institutional safety reviews for in vitro/in vivo studies, referencing hazard codes in safety data sheets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride
Reactant of Route 2
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Reactant of Route 2
4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride

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